molecular formula C16H17F3O3 B5760479 8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5760479
M. Wt: 314.30 g/mol
InChI Key: ISPIEHLMQRAZCR-UHFFFAOYSA-N
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Description

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, 3-methylbutanol, and trifluoromethylating agents.

    Etherification: The hydroxyl group at the 7-position of 4-hydroxycoumarin is etherified with 3-methylbutanol under acidic or basic conditions to form 7-(3-methylbutoxy)-4-hydroxycoumarin.

    Methylation: The methylation of the 8-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of study in pharmacology and toxicology.

    Medicine: Its potential therapeutic effects are explored in the development of new drugs for various diseases, including cancer, cardiovascular disorders, and infectious diseases.

    Industry: The compound is used in the formulation of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:

    4-hydroxycoumarin: A precursor in the synthesis of various chromenone derivatives with anticoagulant properties.

    7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in biochemical assays.

    6-chloro-4-(trifluoromethyl)-2H-chromen-2-one: Exhibits similar biological activities but with different potency and selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPIEHLMQRAZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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